molecular formula C8H8BrFO2 B15203184 3-Bromo-5-fluoro-4-methoxybenzyl alcohol

3-Bromo-5-fluoro-4-methoxybenzyl alcohol

Cat. No.: B15203184
M. Wt: 235.05 g/mol
InChI Key: OGJHTLXJZBLAKQ-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-4-methoxybenzyl alcohol is an organic compound with the molecular formula C8H8BrFO2. It is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzyl alcohol framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-4-methoxybenzyl alcohol typically involves the bromination and fluorination of a methoxybenzyl alcohol precursor. One common method includes:

    Fluorination: The addition of a fluorine atom using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-4-methoxybenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: Conversion to the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the bromine or fluorine substituents using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

Major Products Formed

Scientific Research Applications

3-Bromo-5-fluoro-4-methoxybenzyl alcohol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique substituents.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-4-methoxybenzyl alcohol involves its interaction with various molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to specific enzymes or receptors, potentially inhibiting their activity. The methoxy group may also contribute to its overall lipophilicity, affecting its cellular uptake and distribution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-fluoro-4-methoxybenzyl alcohol is unique due to the combination of bromine, fluorine, and methoxy groups on the benzyl alcohol framework. This unique substitution pattern can lead to distinct chemical reactivity and potential biological activities compared to its analogs .

Properties

Molecular Formula

C8H8BrFO2

Molecular Weight

235.05 g/mol

IUPAC Name

(3-bromo-5-fluoro-4-methoxyphenyl)methanol

InChI

InChI=1S/C8H8BrFO2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3,11H,4H2,1H3

InChI Key

OGJHTLXJZBLAKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Br)CO)F

Origin of Product

United States

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